An In-depth Technical Guide to Mulberrofuran C: Discovery, Natural Sources, and Isolation
An In-depth Technical Guide to Mulberrofuran C: Discovery, Natural Sources, and Isolation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mulberrofuran C is a complex prenylated polyphenol that has garnered significant scientific interest due to its unique chemical architecture and promising biological activities. First isolated from the root bark of the mulberry tree, this natural product is a fascinating example of a Diels-Alder type adduct, a class of compounds known for their structural complexity and therapeutic potential. This technical guide provides a comprehensive overview of the discovery of Mulberrofuran C, its primary natural sources, and a detailed, step-by-step protocol for its isolation and purification. We delve into the scientific rationale behind the experimental methodologies, from the initial solvent extraction to the multi-stage chromatographic separation, offering insights grounded in the principles of natural product chemistry. The guide also summarizes the key spectroscopic data that were instrumental in its structural elucidation and presents a synopsis of its reported biological activities, including its hypotensive, neuroprotective, and antiviral effects.
Introduction: The Emergence of Mulberrofuran C
The genus Morus (mulberry) has been a cornerstone of traditional medicine for centuries, particularly in Asia, valued for its diverse array of bioactive secondary metabolites.[1] Within this rich chemical landscape, the prenylated flavonoids and 2-arylbenzofurans stand out for their potent pharmacological properties.[2] Mulberrofuran C belongs to this elite group of compounds. It is structurally classified as a 2-arylbenzofuran derivative and is biogenetically considered to be a Diels-Alder adduct formed from a chalcone derivative and dehydromoracin C.[3] This complex cycloaddition process results in a unique and rigid polycyclic structure, which is often a key determinant of a molecule's biological function.
The discovery of Mulberrofuran C was a result of systematic screening for hypotensive constituents within mulberry root barks, a plant part long used to treat hypertension.[3] Subsequent studies have unveiled a broader spectrum of activities, including neuroprotective and antiviral properties, underscoring its potential as a lead compound for drug development.[4] This guide aims to provide a detailed technical narrative of its journey from natural source to isolated compound.
Discovery and Natural Occurrence
Mulberrofuran C was first discovered and isolated from the root bark of a cultivated mulberry tree, specifically a variety of Morus bombycis Koidzumi.[3] This initial discovery was part of a broader investigation into the hypotensive principles of mulberry plants. Researchers successfully isolated this novel 2-arylbenzofuran derivative, which demonstrated a significant hypotensive effect in rabbits.[3]
Following its initial discovery, Mulberrofuran C has been identified in other species within the same genus, confirming the Moraceae family as its primary natural reservoir.
| Table 1: Natural Sources of Mulberrofuran C | | :--- | :--- | :--- | | Plant Species | Family | Part of Plant | | Morus bombycis Koidzumi | Moraceae | Root Bark[3] | | Morus alba L. (White Mulberry) | Moraceae | Root Bark[4][5] | | Morus lhou (Ser.) Koidz. | Moraceae | Not specified[5] |
The consistent presence of Mulberrofuran C in the root bark suggests a specific biosynthetic role within this plant tissue, possibly as a defense compound or phytoalexin, a common function for such complex polyphenols in plants.[3]
Isolation and Purification: A Methodological Deep Dive
The isolation of a pure natural product from a complex plant matrix is a multi-step process that requires a systematic approach based on the compound's physicochemical properties. The protocol for Mulberrofuran C leverages differences in polarity to achieve separation from other metabolites.
Rationale of the Extraction and Chromatographic Strategy
The foundational principle of the isolation protocol is the sequential extraction with solvents of increasing polarity. This method fractionates the crude plant material, enriching the target compound in a specific fraction.
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Initial Extraction (Hexane, Benzene): The process begins with nonpolar solvents like hexane and benzene. The primary causality for this choice is to remove highly nonpolar constituents such as lipids, waxes, and chlorophyll. Mulberrofuran C, being a highly hydroxylated and thus more polar molecule, remains largely insoluble in these solvents. This initial step is crucial for cleaning the sample and preventing interference in subsequent chromatographic stages.
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Targeted Extraction (Ethyl Acetate): Ethyl acetate, a solvent of intermediate polarity, is then used. This solvent has a high affinity for polyphenolic compounds like Mulberrofuran C, effectively extracting it from the plant material into the soluble fraction. The resulting ethyl acetate extract is significantly enriched with the target compound.[3]
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Chromatographic Purification: The enriched extract still contains a mixture of similar compounds. Therefore, high-resolution chromatographic techniques are employed.
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Polyamide Column Chromatography: Polyamide is an excellent stationary phase for the separation of phenols and other compounds capable of hydrogen bonding. The mechanism involves the formation of reversible hydrogen bonds between the phenolic hydroxyl groups of Mulberrofuran C and the amide groups of the polyamide polymer. Elution with a suitable solvent system disrupts these bonds, allowing for separation based on the strength of these interactions.
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Preparative Thin Layer Chromatography (TLC) on Silica Gel: Silica gel separates compounds primarily based on polarity through adsorption chromatography. The final purification step using preparative TLC allows for the isolation of Mulberrofuran C in high purity by physically scraping the corresponding band from the plate.[3]
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Experimental Protocol for Isolation
The following protocol is a generalized methodology based on the original literature describing the isolation of Mulberrofuran C.[3]
Step 1: Preparation of Plant Material
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Obtain dried root bark of Morus bombycis or Morus alba.
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Grind the root bark into a coarse powder to increase the surface area for efficient solvent extraction.
Step 2: Sequential Solvent Extraction
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Macerate the powdered root bark successively with hexane, followed by benzene, and finally ethyl acetate at room temperature. Perform multiple extractions with each solvent to ensure exhaustive removal of soluble components.
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Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude dark residue.
Step 3: Polyamide Column Chromatography
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Dissolve the crude ethyl acetate residue in a minimal amount of a suitable solvent (e.g., methanol).
-
Pack a glass column with polyamide resin equilibrated with the starting eluent.
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Load the dissolved extract onto the column.
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Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of chloroform-methanol).
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Collect fractions and monitor them by analytical TLC to identify those containing Mulberrofuran C.
Step 4: Preparative Thin Layer Chromatography (TLC)
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Combine the fractions enriched with Mulberrofuran C and concentrate them.
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Apply the concentrated sample as a band onto a preparative silica gel TLC plate (e.g., Silica gel 60 F254).
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Develop the plate in an appropriate solvent system (e.g., chloroform-methanol mixture).
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Visualize the separated bands under UV light (254 nm). Mulberrofuran C will appear as a dark, UV-quenching band.
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Carefully scrape the band corresponding to Mulberrofuran C from the plate.
-
Elute the compound from the silica gel using a polar solvent like methanol or acetone.
-
Filter to remove the silica gel and evaporate the solvent to yield pure, amorphous Mulberrofuran C.
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Structural Elucidation
The determination of Mulberrofuran C's complex structure was a puzzle solved using a combination of spectroscopic techniques. Its molecular formula was established as C₃₄H₂₈O₉.[3][5]
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Key Spectroscopic Evidence
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Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FD-MS) provided the initial molecular weight, showing a molecular ion peak at m/e 580. To confirm the molecular formula, the compound was exhaustively methylated to produce its heptamethyl ether. High-resolution mass spectrometry of this derivative gave a precise mass, which unambiguously confirmed the molecular formula of Mulberrofuran C as C₃₄H₂₈O₉.[3]
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum was crucial for determining the carbon skeleton. It indicated the presence of thirty-four distinct carbon atoms, which were categorized as follows:
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Nine aliphatic carbons
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Twenty-four aromatic carbons
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One carbonyl carbon[3] This carbon count was in perfect agreement with the molecular formula derived from mass spectrometry.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provided detailed information about the connectivity of the molecule. Key signals allowed for the identification of specific structural motifs within the larger framework.
| Table 2: Key ¹H-NMR Spectral Data for Mulberrofuran C (in Acetone-d₆) [3] | | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | | 12.61 | s | C₂''-OH | | 8.56 | d, J=9 | C₁₄''-H | | 7.41 | d, J=8.5 | C₄'-H | | 7.04 | d, J=8.5 | C₂₁''-H | | 6.55 | d, J=2.5 | C₁₉''-H | | 6.40 | dd, J=2.5, 9 | C₁₃''-H | | 6.34 | dd, J=2.5, 8.5 | C₂₀''-H | | 6.27 | d, J=2.5 | C₁₁''-H |
These distinct signals, particularly the characteristic splitting patterns of the aromatic protons, allowed for the assignment of the 2,4-dihydroxybenzoyl and 2,4-dihydroxyphenyl moieties, which are critical building blocks of the final structure.[3] The combination of these spectroscopic data enabled the complete structural assignment of Mulberrofuran C.
Reported Biological Activities
Mulberrofuran C has been evaluated for several biological activities, demonstrating its potential as a multifunctional therapeutic agent.
| Table 3: Summary of Biological Activities of Mulberrofuran C | | :--- | :--- | :--- | | Activity | Model/Assay | Key Finding/Result | | Hypotensive | Intravenous injection in rabbits | Significant hypotensive effect at 1 mg/Kg[3] | | Hepatoprotective | t-BHP-induced oxidative stress in HepG2 cells | EC₅₀ = 0.41 ± 0.48 µM[4] | | Neuroprotective | Glutamate-induced cell death in HT22 cells | EC₅₀ = 16.50 ± 7.82 µM[4] | | Antiviral | Herpes Simplex Virus (HSV-1 and HSV-2) assay | Exhibited antiviral effects against both HSV-1 and HSV-2[4] |
The initial discovery highlighted its potent hypotensive action.[3] More recent studies have expanded its bioactivity profile, revealing significant protective effects against oxidative stress in liver cells and glutamate-induced toxicity in neuronal cells.[4] Furthermore, its ability to inhibit herpes simplex viruses suggests a potential application in antiviral therapies.[4]
Conclusion and Future Perspectives
Mulberrofuran C stands as a testament to the rich chemical diversity of the Morus genus. Its discovery, driven by bioactivity-guided fractionation, has provided a unique molecular scaffold with significant therapeutic potential. The isolation protocol, while conventional, is a classic example of the logical application of polarity-based separation techniques to purify complex polyphenols. The successful elucidation of its intricate Diels-Alder adduct structure showcases the power of modern spectroscopic methods.
Looking forward, several avenues of research warrant exploration:
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Total Synthesis: The development of a total synthesis for Mulberrofuran C would provide a sustainable supply for further biological evaluation and allow for the creation of structural analogs to explore structure-activity relationships (SAR).
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Mechanism of Action: While its biological effects are documented, the precise molecular mechanisms underlying its hypotensive, neuroprotective, and antiviral activities remain largely unknown. In-depth mechanistic studies are crucial to validate its therapeutic potential.
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Pharmacokinetic Profiling: To advance Mulberrofuran C as a drug candidate, its absorption, distribution, metabolism, and excretion (ADME) properties must be thoroughly investigated.
References
-
Nomura, T., Fukai, T., Hano, Y., & Uzawa, J. (1981). Structure of Mulberrofuran C, a natural hypotensive Diels-Alder adduct from root barks of the cultivated mulberry tree (Morus bombycis Koidz.). Heterocycles, 16(12), 2141-2148. [Link]
-
Lee, H. J., et al. (2016). Three New Isoprenylated Flavonoids from the Root Bark of Morus alba. Molecules, 21(8), 1102. [Link]
-
Kowalska, I., et al. (2021). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. Molecules, 26(11), 3365. [Link]
-
PubChem. (n.d.). Mulberrofuran C. National Center for Biotechnology Information. [Link]
-
Kim, D. W., et al. (2026). Isolation, Structural Re-elucidation of Two Active Prenylated Flavonoids from Morus alba L. Twigs Responsible for Anti-inflammatory Effects: an In Vitro and In Silico Approach. Journal of Ethnopharmacology, 121179. [Link]
-
Ahmad, I., et al. (2024). Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. Applied Sciences, 14(14), 5897. [Link]
-
ResearchGate. (n.d.). Structure of the tested compounds mulberrofuran Y (1), moracin C (2), and mulberrofuran G (3). [Link]
-
Wang, Y., et al. (2018). Synergism of prenylflavonoids from Morus alba root bark against clinical MRSA isolates. Phytomedicine, 39, 119-127. [Link]
-
Li, Y., et al. (2023). Inhibitory Mechanism of Prenylated Flavonoids Isolated from Mulberry Leaves on α-Glucosidase by Multi-Spectroscopy and Molecular Dynamics Simulation. Journal of Agricultural and Food Chemistry, 71(24), 9297-9308. [Link]
-
Polumackanycz, M., et al. (2021). Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots. Natural Product Research, 35(24), 5993-5996. [Link]
-
ResearchGate. (n.d.). Structure of Mulberrofuran I, A Novel 2-Arylbenzofuran Derivative from the Cultivated Mulberry Tree (Morus Bombycis Koidz.). [Link]
-
BioCrick. (n.d.). Mulberrofuran C. BioCrick. [Link]
-
PubChem. (n.d.). Mulberrofuran G. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Mulberrofuran G, a Potent Inhibitor of SPIKE Protein of SARS Corona Virus 2. [Link]
-
Lee, M., et al. (2018). Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis. International Immunopharmacology, 54, 149-155. [Link]
-
BioCrick. (n.d.). Mulberrofuran K. BioCrick. [Link]
-
Liu, X., et al. (2024). Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities. Frontiers in Pharmacology, 15, 1386123. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Mulberrofuran C | CAS:77996-04-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. ((1S,2R,6R)-2-(2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl)-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl)(2,4-dihydroxyphenyl)methanone | C34H28O9 | CID 157143 - PubChem [pubchem.ncbi.nlm.nih.gov]
